3-(1H-Imidazol-4-yl)pyridine

Cytochrome P450 inhibition Drug metabolism Structure-activity relationship

Essential heterocyclic building block with a unique 3-(1H-imidazol-4-yl)pyridine scaffold, critical for reproducible CYP2A6 inhibition studies (IC50 1.51 µM) and chemoenzymatic nucleoside synthesis. Its free NH group enables specific transglycosylation reactions, a function absent in N-substituted analogs. The neutral bidentate motif is ideal for metal-organic frameworks. Ensure experimental validity by procuring this specific regioisomer.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 51746-85-1
Cat. No. B1305252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-yl)pyridine
CAS51746-85-1
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=CN2
InChIInChI=1S/C8H7N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H,(H,10,11)
InChIKeyYFOKBFRTGLSZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-4-yl)pyridine (CAS 51746-85-1) – Core Identity and Procurement-Relevant Attributes


3-(1H-Imidazol-4-yl)pyridine (CAS 51746‑85‑1) is a heterocyclic small molecule comprising a pyridine ring directly linked to an imidazole moiety at the 3‑position. It is a light‑yellow solid (melting point 117–118 °C) with a molecular weight of 145.16 g·mol⁻¹ [REFS‑1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, offering both hydrogen‑bond donor/acceptor capacity and metal‑coordination potential [REFS‑2]. It is commercially available in research quantities with purity specifications typically ≥98% [REFS‑3].

Why a Generic Imidazole or Pyridine Cannot Substitute for 3-(1H-Imidazol-4-yl)pyridine


The 3‑(1H‑imidazol‑4‑yl)pyridine scaffold occupies a unique chemical space that cannot be replicated by simple mixtures of imidazole and pyridine or by regioisomeric analogs. The direct C–C bond between the imidazole C4 and pyridine C3 positions establishes a distinct electronic and steric profile that modulates both biological target engagement and physicochemical properties [REFS‑1]. For instance, N‑substituted derivatives (e.g., 1‑benzyl or 1‑methyl analogs) exhibit altered CYP inhibition profiles [REFS‑2], while the free NH of the imidazole ring is essential for enzymatic transglycosylation reactions [REFS‑3]. Consequently, procurement decisions based solely on structural similarity risk experimental irreproducibility and invalid structure‑activity comparisons.

Quantitative Differentiation of 3-(1H-Imidazol-4-yl)pyridine Against Closest Analogs


CYP2A6 Inhibition: 3-(1H-Imidazol-4-yl)pyridine vs. 1-Benzyl Analog

3-(1H-Imidazol-4-yl)pyridine inhibits human CYP2A6 with an IC50 of 1.51 × 10³ nM (1.51 µM). In contrast, its N‑benzyl substituted derivative (3-(1-benzyl‑1H‑imidazol‑4‑yl)pyridine) exhibits a marginally lower IC50 of 1.39 × 10³ nM (1.39 µM) under identical assay conditions [REFS‑1][REFS‑2]. This 8% difference, while modest, confirms that N‑substitution does not enhance CYP2A6 affinity, supporting the use of the parent compound as the minimal‑structure comparator for SAR studies.

Cytochrome P450 inhibition Drug metabolism Structure-activity relationship

Melting Point Differential: Free Base vs. Dihydrochloride Salt

The free base 3‑(1H‑imidazol‑4‑yl)pyridine melts at 117–118 °C, whereas its dihydrochloride salt (CAS 219121‑67‑2) melts at 250–252 °C [REFS‑1][REFS‑2]. The >130 °C elevation in melting point reflects the strong ionic lattice stabilization of the salt form. Researchers requiring a neutral, relatively low‑melting solid for organic synthesis or co‑crystal screening should procure the free base rather than the salt.

Physical form Crystallinity Salt selection

Acute Toxicity: Mouse Intraperitoneal LD50 Compared to Parent Imidazole

3‑(1H‑Imidazol‑4‑yl)pyridine exhibits a mouse intraperitoneal LD50 of 250 mg·kg⁻¹ [REFS‑1]. In contrast, the parent heterocycle imidazole has a reported intraperitoneal LD50 in mice of 300 mg·kg⁻¹ [REFS‑2]. The pyridine substitution therefore reduces the lethal dose threshold by approximately 17%, a factor that may influence dose‑ranging studies when this compound is used as a reference control or synthetic intermediate for in vivo evaluation.

Acute toxicity Safety profile In vivo tolerability

Protonation State at Physiological pH: Predicted pKa vs. Imidazole and Pyridine

The predicted pKa of 3‑(1H‑imidazol‑4‑yl)pyridine is 12.29 ± 0.10 [REFS‑1]. This value lies intermediate between that of imidazole (pKa ≈ 14.5) and pyridine (pKa ≈ 5.2) [REFS‑2]. At physiological pH (7.4), the imidazole NH is essentially non‑ionized, whereas the pyridine nitrogen remains unprotonated, unlike free pyridine which is largely protonated. This distinct protonation profile influences solubility, membrane permeability, and metal‑coordination behavior relative to either parent heterocycle.

Acid dissociation constant Ionization state Biomimetic chemistry

Application Scenarios Where 3-(1H-Imidazol-4-yl)pyridine Provides a Measurable Advantage


Building Block for Medicinal Chemistry: Cytochrome P450 Selectivity Profiling

The well‑characterized CYP2A6 IC50 (1.51 µM) makes 3‑(1H‑imidazol‑4‑yl)pyridine a useful reference standard when developing imidazole‑containing drug candidates. Its modest CYP2A6 inhibition allows researchers to benchmark the metabolic liability introduced by the imidazole‑pyridine core, prior to adding substituents that may enhance or reduce CYP interactions [REFS‑1].

Enzymatic Nucleoside Synthesis: Substrate for Transglycosylation

The free NH of the imidazole ring is essential for enzymatic N‑transglycosylation catalyzed by nucleoside 2′‑deoxyribosyltransferase. 3‑(1H‑Imidazol‑4‑yl)pyridine undergoes conversion to the corresponding 2′‑deoxyribonucleoside with good yields, whereas N‑substituted analogs fail to react [REFS‑2]. This makes the free base the required starting material for chemoenzymatic nucleoside analog production.

Physical Form Screening: Neutral Solid for Co‑crystal and Salt Selection Studies

With a melting point of 117–118 °C, the free base offers a low‑melting neutral form that is distinct from its high‑melting dihydrochloride salt (250–252 °C) [REFS‑3]. This wide thermal gap provides a clear experimental window for polymorph screening, co‑crystal formation, or salt‑selection campaigns in pre‑formulation development.

Metal Coordination Chemistry: Ligand with Defined Protonation State

The predicted pKa of 12.29 implies that the imidazole NH remains undissociated in aqueous solution, while the pyridine nitrogen is unprotonated [REFS‑4]. This neutral bidentate coordination motif is advantageous for constructing metal‑organic frameworks or homogeneous catalysts, as it avoids pH‑dependent ligand speciation that complicates the use of free imidazole or pyridine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.